molecular formula C12H17N5O2 B2531040 (E)-7-(but-2-en-1-yl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303973-91-3

(E)-7-(but-2-en-1-yl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2531040
M. Wt: 263.301
InChI Key: XAIQJAOSXDAKFQ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-7-(but-2-en-1-yl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as EBIO, is a small molecule drug that has been extensively studied for its biochemical and physiological effects. It is a purinergic receptor agonist that has been shown to have potential therapeutic applications in several areas of research.

Scientific Research Applications

Chemosensors for Metal Ions

Prajkta Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone-based chemosensors exhibiting remarkable selectivity towards Cu2+ ions, demonstrated through color changes upon complexation. This indicates potential applications of similar purine derivatives in developing selective chemosensors for metal ion detection in various environmental and biological contexts (Gosavi-Mirkute et al., 2017).

Antidepressant Activity

F. Khaliullin et al. (2018) discussed the synthesis of a purine derivative exhibiting pronounced antidepressant activity. This suggests that purine derivatives, including the specified compound, could be of interest in the development of new antidepressants (Khaliullin et al., 2018).

Inhibition of Mycobacterium tuberculosis

Srihari Konduri et al. (2020) synthesized novel purine linked piperazine derivatives targeting Mycobacterium tuberculosis. This work highlights the potential of purine derivatives in contributing to the development of new therapeutic agents against tuberculosis (Konduri et al., 2020).

Purine Alkaloids with Cytotoxicity

S. Qi et al. (2008) isolated new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa, demonstrating weak cytotoxicity toward human cancer cell lines. This indicates the potential of purine derivatives in cancer research (Qi et al., 2008).

properties

IUPAC Name

7-[(E)-but-2-enyl]-8-(ethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-4-6-7-17-8-9(14-11(17)13-5-2)16(3)12(19)15-10(8)18/h4,6H,5,7H2,1-3H3,(H,13,14)(H,15,18,19)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIQJAOSXDAKFQ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-7-(but-2-en-1-yl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.